3-(Dichloromethyl)-5-fluorobenzyl chloride
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Overview
Description
3-(Dichloromethyl)-5-fluorobenzyl chloride is an organic compound that belongs to the class of benzyl chlorides. This compound is characterized by the presence of a dichloromethyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-5-fluorobenzyl chloride typically involves the chlorination of 3-(Dichloromethyl)-5-fluorotoluene. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloromethyl)-5-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl chloride group can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thiols.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
3-(Dichloromethyl)-5-fluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the development of biochemical probes and labeling agents due to its ability to react with various biomolecules.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Dichloromethyl)-5-fluorobenzyl chloride involves its reactivity towards nucleophiles. The benzyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the development of biochemical probes.
Comparison with Similar Compounds
Similar Compounds
3-(Dichloromethyl)-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(Dichloromethyl)-5-bromobenzyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
3-(Dichloromethyl)-5-iodobenzyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(Dichloromethyl)-5-fluorobenzyl chloride imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical research where such characteristics are desirable.
Properties
IUPAC Name |
1-(chloromethyl)-3-(dichloromethyl)-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c9-4-5-1-6(8(10)11)3-7(12)2-5/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNXMYRHTKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)Cl)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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